2-Amino-5-chloro-3-iodopyridine

Synthetic Methodology Pharmaceutical Intermediate Production Halogenation

2-Amino-5-chloro-3-iodopyridine (CAS 211308-81-5) features a unique 2-amino-3-iodo-5-chloro pattern for orthogonal cross-coupling. The iodine undergoes chemoselective Pd-catalyzed coupling while the chlorine remains inert, enabling sequential diversification for Syk inhibitors and azaindole antimicrobials. This halogen hierarchy avoids regioselectivity failure seen with generic analogs. ≥98.0% purity ensures catalyst efficiency. Supply chain redundancy across 5+ global vendors mitigates disruption risk.

Molecular Formula C5H4ClIN2
Molecular Weight 254.45 g/mol
CAS No. 211308-81-5
Cat. No. B150797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloro-3-iodopyridine
CAS211308-81-5
Synonyms(5-Chloro-3-iodopyridin-2-yl)amine;  5-Chloro-3-iodo-2-pyridinamine
Molecular FormulaC5H4ClIN2
Molecular Weight254.45 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1I)N)Cl
InChIInChI=1S/C5H4ClIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
InChIKeyDIONPYCYVWCDIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chloro-3-iodopyridine (CAS 211308-81-5) Procurement Guide: Purity, Price, and Application Comparison for Pharmaceutical Intermediate Sourcing


2-Amino-5-chloro-3-iodopyridine (CAS 211308-81-5), also referred to as 5-chloro-3-iodopyridin-2-amine, is a halogenated aminopyridine derivative with the molecular formula C5H4ClIN2 and a molecular weight of 254.46 g/mol . This compound serves as a specialized synthetic building block characterized by the presence of amino, chloro, and iodo substituents at the 2-, 5-, and 3-positions of the pyridine ring, respectively [1]. Its primary utility lies as a pharmaceutical intermediate in the rational design of highly selective spleen tyrosine kinase (Syk) inhibitors and in the synthesis of azaindole derivatives exhibiting antibacterial and antifungal activities .

Why 2-Amino-5-chloro-3-iodopyridine Cannot Be Replaced by Common Aminopyridine Analogs in Sequential Cross-Coupling Synthesis


Substituting 2-amino-5-chloro-3-iodopyridine with generic aminopyridine analogs in pharmaceutical synthesis introduces significant risks of regioselectivity failure, reduced yield, and compromised biological activity. The compound's unique 2-amino-3-iodo-5-chloro substitution pattern creates a defined reactivity hierarchy essential for orthogonal cross-coupling strategies. The iodine atom at the 3-position undergoes chemoselective palladium-catalyzed coupling under mild conditions, while the chlorine at the 5-position remains inert, enabling a subsequent, second diversification step [1]. In contrast, positional isomers such as 3-chloro-5-iodopyridin-2-amine (CAS 952901-62-1) or mono-halogenated analogs like 2-amino-5-chloropyridine (CAS 1072-98-6) lack either the required halogen differentiation or one of the halogen handles entirely, thereby precluding the same sequential coupling workflow . The evidence presented below quantifies the performance differentials in synthesis yield, product purity, and cost-effectiveness that substantiate this compound's specialized role.

Quantitative Differentiation Evidence: 2-Amino-5-chloro-3-iodopyridine vs. Comparator Analogs


Synthesis Yield Comparison: 2-Amino-5-chloro-3-iodopyridine Achieves 97% Yield from 2-Amino-5-chloropyridine via NIS Iodination

The synthesis of 2-amino-5-chloro-3-iodopyridine from its precursor, 2-amino-5-chloropyridine (5-chloropyridin-2-ylamine), using N-iodosuccinimide (NIS) in glacial acetic acid proceeds with a calculated percent yield of 97%, producing 12.35 g of product from 6.43 g of starting material . This high-yielding regioselective iodination at the 3-position contrasts with the alternative lithiation-iodination route, for which no comparable quantitative yield data is available for this specific substrate . The NIS method thus provides a validated, reproducible synthetic entry with documented high efficiency.

Synthetic Methodology Pharmaceutical Intermediate Production Halogenation

Commercial Purity Grade Comparison: TCI Grade 2-Amino-5-chloro-3-iodopyridine at ≥98.0% vs. Standard 95% Reagent Grades

Commercially available 2-amino-5-chloro-3-iodopyridine is offered in two primary purity grades: a premium ≥98.0% grade (GC and nonaqueous titration) from suppliers such as TCI and Bidepharm , and a standard 95% grade from suppliers such as Thermo Scientific and BOC Sciences . The ≥98.0% grade specification includes confirmatory NMR and dual-method purity verification (GC plus nonaqueous titration) and is offered as a crystalline powder with a melting point range of 96.0-100.0°C . The 95% grade, while suitable for many applications, may contain higher levels of residual starting material or byproducts that could interfere with sensitive catalytic reactions.

Analytical Chemistry Quality Control Reagent Procurement

Positional Isomer Cost and Availability Differential: 2-Amino-5-chloro-3-iodopyridine vs. 3-Chloro-5-iodopyridin-2-amine

The positional isomer 3-chloro-5-iodopyridin-2-amine (CAS 952901-62-1) differs from the target compound only in the position of the chlorine atom (3-position vs. 5-position), yet exhibits distinct procurement characteristics. 2-Amino-5-chloro-3-iodopyridine is widely stocked across multiple suppliers including TCI, Bidepharm, Thermo Scientific, and CookeChem, with available packaging from 250 mg to 25 g . Pricing for the 1 g size from TCI is $77.00 . In contrast, 3-chloro-5-iodopyridin-2-amine is offered by fewer suppliers with more limited packaging options (e.g., TRC offers 100 mg at $95.00) [1].

Medicinal Chemistry Supply Chain Procurement Economics

Pharmaceutical Intermediate Application Specificity: Documented Role in Syk Kinase Inhibitor Design vs. Absence of Comparable Data for Mono-Halogenated Analogs

2-Amino-5-chloro-3-iodopyridine has been explicitly cited across multiple authoritative sources as a key intermediate in the rational design of highly selective spleen tyrosine kinase (Syk) inhibitors . Syk is a validated therapeutic target in autoimmune disorders, allergic conditions, and B-cell malignancies. The dihalogenated substitution pattern (iodine at C3, chlorine at C5) provides the structural basis for sequential cross-coupling reactions that install the requisite aryl/heteroaryl substituents found in clinical-stage Syk inhibitors . No comparable literature or patent citations were identified linking mono-halogenated analogs such as 2-amino-5-chloropyridine or 2-amino-3-iodopyridine directly to Syk inhibitor synthetic routes.

Kinase Inhibitor Drug Discovery Medicinal Chemistry Immunology

Optimal Procurement and Application Scenarios for 2-Amino-5-chloro-3-iodopyridine Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors Requiring Sequential C3 and C5 Functionalization

This compound is the preferred starting material for Syk inhibitor programs requiring orthogonal, sequential cross-coupling at the pyridine C3 and C5 positions. The iodine atom enables chemoselective Suzuki-Miyaura or Buchwald-Hartwig coupling under mild Pd-catalyzed conditions while the chlorine remains intact, permitting a second diversification step. The compound's documented use in Syk inhibitor rational design provides literature precedence that reduces synthetic route risk . Procurement of the ≥98.0% purity grade from TCI or Bidepharm is recommended to minimize catalyst-poisoning impurities that could compromise cross-coupling efficiency.

Process Chemistry: Large-Scale Iodination Starting from 2-Amino-5-chloropyridine with Validated 97% Yield Protocol

For process chemistry groups requiring multi-gram to kilogram quantities of 2-amino-5-chloro-3-iodopyridine, the N-iodosuccinimide (NIS) iodination method described in patent US07528147B2 provides a validated synthetic route with a documented 97% calculated yield from 2-amino-5-chloropyridine . This method employs readily available reagents and standard laboratory conditions (55°C in glacial acetic acid), offering a reliable alternative to purchasing the finished compound when cost or supply chain considerations favor in-house synthesis.

Antimicrobial Discovery: Synthesis of Azaindole Derivatives with Antibacterial and Antifungal Activity

2-Amino-5-chloro-3-iodopyridine serves as a key building block for the synthesis of azaindole derivatives exhibiting antibacterial and antifungal activities, with reported efficacy against pathogens such as Pseudomonas aeruginosa . The 95% purity grade (Thermo Scientific, BOC Sciences) is sufficient for initial SAR exploration and hit-to-lead campaigns, offering a cost-effective entry point for antimicrobial discovery programs. The compound's dual halogenation enables rapid analog generation through sequential cross-coupling, accelerating the exploration of chemical space around the azaindole core.

Supply Chain Risk Mitigation: Multi-Supplier Sourcing Strategy for Dihalogenated Aminopyridine Scaffolds

Procurement teams should prioritize 2-amino-5-chloro-3-iodopyridine over its positional isomer 3-chloro-5-iodopyridin-2-amine (CAS 952901-62-1) when supply chain redundancy is a critical requirement. The target compound is stocked by at least five major suppliers (TCI, Bidepharm, Thermo Scientific, CookeChem, BOC Sciences) across multiple packaging sizes from 250 mg to 25 g, with 1 g pricing at approximately $77 [1]. In contrast, the positional isomer is available from fewer suppliers with more limited inventory and higher per-unit costs. This supply chain diversification reduces single-vendor dependency and mitigates procurement disruption risk for ongoing research programs.

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